BenchChemオンラインストアへようこそ!

Ethyl 2-(4-fluoropiperidin-4-yl)acetate hydrochloride

pKa modulation basicity drug design

This 4-fluoropiperidine ethyl acetate HCl delivers critical advantages over generic piperidine acetates: the fluorine reduces pKa by 2–3 log units (to ~8.5), enhancing membrane permeability and oral absorption. Metabolic stability is ~30% longer in hepatic microsomes vs. halogen analogs. The ethyl acetate handle enables SAR diversification while preserving the low-basicity piperidine core. Ideal for CNS drug discovery (NMDA, 5-HT2A) and PROTAC linker synthesis. Supplied as HCl salt for improved solubility. ≥97% purity. Do not substitute with non-fluorinated analogs.

Molecular Formula C9H17ClFNO2
Molecular Weight 225.69 g/mol
CAS No. 1780513-07-6
Cat. No. B6359559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-fluoropiperidin-4-yl)acetate hydrochloride
CAS1780513-07-6
Molecular FormulaC9H17ClFNO2
Molecular Weight225.69 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1(CCNCC1)F.Cl
InChIInChI=1S/C9H16FNO2.ClH/c1-2-13-8(12)7-9(10)3-5-11-6-4-9;/h11H,2-7H2,1H3;1H
InChIKeyLIQZLXDTUJURDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-fluoropiperidin-4-yl)acetate Hydrochloride (CAS 1780513-07-6): Baseline Specifications for Research Procurement


Ethyl 2-(4-fluoropiperidin-4-yl)acetate hydrochloride (CAS: 1780513-07-6) is a 4-fluoro-substituted piperidine derivative bearing an ethyl acetate moiety at the 4-position, supplied as the hydrochloride salt with a molecular weight of 225.69 g/mol . The compound serves primarily as a synthetic intermediate and building block in medicinal chemistry programs , with commercial suppliers offering material at purity specifications of ≥97% . The 4-fluoropiperidine scaffold is recognized in drug discovery for its capacity to modulate physicochemical properties including basicity, lipophilicity, and metabolic stability .

Why Non-Fluorinated 4-Piperidine Acetate Analogs Cannot Substitute for Ethyl 2-(4-fluoropiperidin-4-yl)acetate Hydrochloride in Lead Optimization


In lead optimization workflows, substituting the 4-fluoropiperidine scaffold with non-fluorinated or hydroxyl-bearing analogs introduces substantial differences in key physicochemical parameters that directly affect downstream candidate progression . The introduction of a fluorine atom at the 4-position reduces the pKa of the piperidine nitrogen by approximately 2-3 log units compared to unsubstituted piperidine, altering ionization state at physiological pH and consequently modulating membrane permeability, target engagement, and oral absorption . Comparative studies of fluorinated versus non-fluorinated piperidine-containing ligands demonstrate that this pKa reduction translates to measurable improvements in oral bioavailability [1]. Additionally, fluorine substitution enhances metabolic stability relative to both unsubstituted and 4-hydroxy analogs, as evidenced by extended half-life in hepatic microsomal assays [2]. Procurement of the precise 4-fluorinated ethyl acetate building block is therefore not interchangeable with generic piperidine acetates when synthetic routes depend on this specific substitution pattern and its attendant physicochemical advantages.

Quantitative Differentiation of Ethyl 2-(4-fluoropiperidin-4-yl)acetate Hydrochloride Versus Structural Analogs: Procurement-Relevant Evidence


pKa Modulation and Basicity Reduction Relative to Unsubstituted Piperidine Analogs

The 4-fluoropiperidine scaffold in Ethyl 2-(4-fluoropiperidin-4-yl)acetate hydrochloride exhibits a pKa of approximately 8.5 for the conjugate acid of the piperidine nitrogen, representing a reduction of approximately 2-3 log units compared to unsubstituted piperidine (pKa ~10.5-11) . In comparative studies of fluorinated versus non-fluorinated piperidine-containing ligands, this pKa reduction correlated with a 2- to 4-fold improvement in oral absorption parameters [1]. For context, 4-hydroxypiperidine analogs possess an aqueous solution pH of 11.5-11.7 and a predicted pKa of 14.94 ± 0.20, reflecting fundamentally different protonation behavior [2].

pKa modulation basicity drug design physicochemical property optimization

Metabolic Stability Advantage Over Non-Fluorinated and Hydroxylated Piperidine Analogs

The 4-fluoropiperidine scaffold confers measurable metabolic stability advantages relative to alternative piperidine substitutions. In hepatic microsome assays, 4-fluoropiperidine-containing compounds demonstrated approximately 30% longer half-life compared to bromine or chlorine analogues . In a systematic study of mono- and difluorinated saturated heterocyclic amines, intrinsic microsomal clearance was shown to be tunable based on fluorine substitution pattern, with 4-fluoropiperidine derivatives exhibiting reduced oxidative metabolism relative to unsubstituted counterparts . By contrast, 4-hydroxypiperidine analogs are susceptible to Phase II conjugation (glucuronidation/sulfation) as a primary clearance route, presenting a distinct metabolic liability [1].

metabolic stability CYP450 hepatic microsomes half-life

Receptor Affinity Differentiation: Fluorine Substitution Effects on Target Binding

Fluorine substitution at the 4-position of piperidine significantly modulates receptor binding affinity in a stereochemistry-dependent manner. In NMDA receptor binding studies, an axially oriented fluorine atom at the 4-position yielded a Ki value of 27 nM, whereas the equatorial fluorine analog exhibited reduced affinity (Ki = 81 nM) — a 3-fold difference attributable solely to fluorine orientation [1]. In h5-HT2A receptor antagonist programs, fluorination of the piperidine ring produced compounds with 0.06 nM affinity, achieving 80% oral bioavailability and a 12-hour half-life in rats [2]. These binding affinity differences are not reproducible with non-fluorinated or 4-hydroxy piperidine scaffolds.

receptor binding NMDA receptor 5-HT2A structure-activity relationship

Supply Chain and Purity Specification Comparison: 4-Fluoro vs. 4-Hydroxy and Non-Fluorinated Analogs

Commercial availability and purity specifications differ across the 4-piperidine acetate analog series. Ethyl 2-(4-fluoropiperidin-4-yl)acetate hydrochloride (CAS 1780513-07-6) is available from multiple reputable suppliers with purity specifications of ≥97% and storage conditions defined at 2-8°C . The non-fluorinated analog Ethyl 2-(piperidin-4-yl)acetate (CAS 59184-90-6) carries a lower molecular weight (171.24 g/mol) and is marketed primarily as a PROTAC linker with 97% purity specification . The 4-hydroxy analog Ethyl 2-(4-hydroxypiperidin-4-yl)acetate (CAS 167364-28-5) has a molecular weight of 187.24 g/mol and typical purity specification of ≥95% . The hydrochloride salt form of the target compound offers distinct handling advantages (improved stability, reduced hygroscopicity) relative to the free base forms commonly supplied for the non-fluorinated analog.

supply chain purity specification procurement comparative availability

Conformational and Stereoelectronic Effects Unique to 4-Fluoropiperidine Scaffolds

The 4-fluoropiperidine scaffold exhibits unique conformational behavior driven by stereoelectronic effects that cannot be replicated by non-fluorinated or 4-hydroxy analogs. NMR conformational studies of all-cis-4-fluoropiperidines demonstrate distinct conformational preferences arising from the fluorine gauche effect and dipole minimization, which influence the spatial orientation of substituents at the 4-position [1]. In receptor binding studies, the axial versus equatorial orientation of the 4-fluorine atom produced a 3-fold difference in NMDA receptor affinity (Ki 27 nM axial vs. 81 nM equatorial), directly demonstrating the pharmacological relevance of fluorine-imposed conformational constraints [2]. The ethyl acetate moiety in the target compound is attached at the 4-position bearing the fluorine atom, making the stereoelectronic and conformational properties of this substitution pattern integral to any downstream SAR interpretation.

conformational analysis stereoelectronic effects fluorine gauche effect all-cis-4-fluoropiperidines

Recommended Research Applications for Ethyl 2-(4-fluoropiperidin-4-yl)acetate Hydrochloride Based on Quantitative Evidence


Lead Optimization Requiring Modulated Basicity and pKa-Driven Permeability Tuning

This compound is indicated for medicinal chemistry programs where reduction of piperidine nitrogen basicity is required to improve membrane permeability and oral absorption. The 4-fluoropiperidine scaffold provides a pKa of approximately 8.5 versus ~10.5-11 for unsubstituted piperidine, a 2-3 log unit reduction that alters ionization at physiological pH and correlates with 2- to 4-fold improvements in oral absorption parameters [1]. The attached ethyl acetate moiety enables further functional group interconversion for SAR exploration while preserving the favorable pKa profile.

Synthetic Routes Requiring a Metabolically Stable 4-Substituted Piperidine Building Block

This compound is suitable for synthetic programs where metabolic stability of the piperidine core is a key design criterion. The 4-fluoropiperidine scaffold demonstrates approximately 30% longer half-life in hepatic microsome assays compared to bromine or chlorine analogs , and systematic studies confirm reduced intrinsic microsomal clearance relative to unsubstituted piperidines . This metabolic advantage is not available with 4-hydroxypiperidine building blocks, which are susceptible to Phase II conjugation as a primary clearance route.

CNS-Targeted Programs Leveraging 4-Fluoropiperidine Receptor Binding Profiles

This compound is appropriate as a starting material for CNS drug discovery programs, particularly those targeting NMDA receptors or 5-HT2A receptors, where 4-fluoropiperidine-containing ligands have demonstrated high affinity (Ki = 27 nM for axial fluorine orientation at NMDA receptors; IC50 = 0.06 nM for optimized 5-HT2A antagonists) and favorable pharmacokinetic profiles including 80% oral bioavailability and 12-hour half-life in rodent models [2][3]. The conformational properties imparted by the 4-fluorine atom contribute to receptor binding selectivity that cannot be achieved with non-fluorinated scaffolds.

PROTAC and Bifunctional Degrader Linker Synthesis Requiring Precisely Defined Substitution

This compound can serve as a building block for PROTAC linker synthesis where the 4-fluoropiperidine core introduces beneficial physicochemical properties (pKa modulation, metabolic stability) while the ethyl acetate group provides a functional handle for conjugation. The hydrochloride salt form offers improved handling stability and aqueous solubility compared to free base analogs . Compared to the non-fluorinated piperidine acetate analog (CAS 59184-90-6), which is marketed specifically as a PROTAC linker, this fluorinated variant provides the documented advantages of fluorine substitution for candidate progression .

Quote Request

Request a Quote for Ethyl 2-(4-fluoropiperidin-4-yl)acetate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.